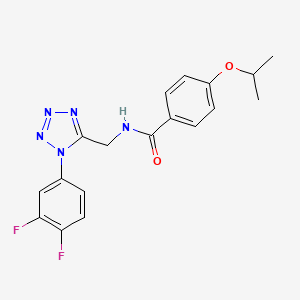
N-(2-methoxybenzyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2-methoxybenzyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide" is a structurally complex molecule that likely exhibits a range of interesting chemical properties and biological activities due to the presence of multiple heterocyclic systems within its structure. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related triazole derivatives, which can provide insights into the behavior of similar compounds.
Synthesis Analysis
The synthesis of triazole derivatives typically involves the use of 1,3-dipolar cycloaddition reactions or acid-catalyzed reactions. For instance, the synthesis of N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was achieved through an acid-catalyzed reaction of a triazole precursor with 4-methoxybenzaldehyde in ethanol under reflux conditions . Similarly, another triazole compound was synthesized using a 1,3-dipolar cycloaddition reaction in toluene at reflux . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of triazole derivatives is often confirmed using a combination of spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), mass spectroscopy (MS), and sometimes single crystal X-ray diffraction . These techniques provide detailed information about the molecular framework and the arrangement of atoms within the compound. For the compound of interest, similar analytical methods would be employed to elucidate its structure.
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, including Fries rearrangement, as demonstrated in the synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide, which was performed under microwave-assisted, catalyst- and solvent-free conditions . The reactivity of the triazole ring and the presence of other functional groups in the compound would influence its chemical behavior and the types of reactions it can participate in.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can be influenced by their molecular structure. For example, the introduction of different substituents can affect properties such as solubility, melting point, and chemical stability. The antimicrobial activities of some triazole derivatives have been explored, indicating that these compounds can interact with biological systems and may have potential as therapeutic agents . The compound would likely exhibit a unique set of physical and chemical properties based on its specific substituents and molecular conformation.
Aplicaciones Científicas De Investigación
Molecular, Electronic, and Spectroscopic Analysis
Research involving heterocyclic compounds similar to the one often focuses on their molecular, electronic, nonlinear optical properties, and spectroscopic analysis. For example, the study by Beytur and Avinca (2021) on heterocyclic triazolones provides insights into the geometric parameters, electronic properties, and spectroscopic properties of these compounds, utilizing DFT calculations and various spectroscopic methods (Beytur & Avinca, 2021).
Solid-Phase Synthesis of Peptide Amides
Albericio and Bárány (2009) discussed a series of polymer-supported benzylamides, which could provide a basis for the solid-phase synthesis of C-terminal peptide amides under mild conditions. This methodology may offer insights into the synthesis techniques applicable to compounds with similar structural features (Albericio & Bárány, 2009).
Novel Synthesis Approaches
The work presented by Bonacorso et al. (2015) on the synthesis of rufinamide, an antiepileptic drug, and its analogues through a solventless, metal-free catalysis could be relevant for exploring new synthesis pathways for related triazole compounds (Bonacorso et al., 2015).
π-Hole Tetrel Bonding Interactions
Ahmed et al. (2020) investigated π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives, providing valuable information on the molecular interactions and structural analysis of compounds with triazole rings (Ahmed et al., 2020).
Structure Elucidation and Synthesis Techniques
Alotaibi et al. (2018) focused on the synthesis and structure elucidation of a specific triazole derivative, demonstrating methods for characterizing similar compounds through various spectroscopic techniques (Alotaibi et al., 2018).
Propiedades
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O3/c1-16-23(25(31)26-15-18-10-6-7-11-22(18)32-2)27-29-30(16)19-12-13-21-20(14-19)24(33-28-21)17-8-4-3-5-9-17/h3-14H,15H2,1-2H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKUQVWKVYFJEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C(=O)NCC5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxybenzyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B2565634.png)


![N-(2-chlorobenzyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2565640.png)
![(R)-3-Pyrrolidin-3-yl-3,4-dihydro-1H-benzo[1,2,6]thiadiazine 2,2-dioxide hydrochloride](/img/structure/B2565641.png)
![2-(4-chlorophenyl)-5-isopropyl-3-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2565645.png)

![8-(4-ethoxyphenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2565648.png)
![[4-[(4-ethoxyphenyl)sulfonyl-(pyridine-4-carbonyl)amino]naphthalen-1-yl] Pyridine-4-carboxylate](/img/structure/B2565649.png)


![N'-[(1E)-[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]methylidene]-3-[(4-methylphenyl)methoxy]thiophene-2-carbohydrazide](/img/structure/B2565653.png)